What are the chemical properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline?
What are the chemical properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(Pyrrolidin-1-ylcarbonyl)aniline. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.
Core Chemical Properties
4-(Pyrrolidin-1-ylcarbonyl)aniline, also known by its IUPAC name (4-aminophenyl)(pyrrolidin-1-yl)methanone, is a chemical compound with the molecular formula C₁₁H₁₄N₂O[1][2]. It is classified as a solid and is recognized for its role as a versatile building block in the synthesis of more complex molecules.
Table 1: Summary of Key Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | [1][2] |
| CAS Number | 56302-41-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |
| Molecular Weight | 190.24 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Calculated LogP | 1.2 | [1] |
| Polar Surface Area | 46.3 Ų | [1] |
| H-Bond Donors | 1 | [1] |
| H-Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis Protocols
The synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline can be achieved through standard amide coupling reactions. Two common synthetic routes are outlined below.
Method 1: Amide Coupling of 4-Aminobenzoic Acid and Pyrrolidine
This method involves the direct coupling of 4-aminobenzoic acid with pyrrolidine in the presence of a suitable coupling agent.
Experimental Protocol:
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Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Amine Addition: To the activated carboxylic acid solution, add pyrrolidine (1.1 equivalents) dropwise.
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Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Logical Workflow for Method 1
Caption: Synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline via direct amide coupling.
Method 2: Acyl Chloride Formation followed by Amination
This two-step method involves the initial conversion of a protected p-aminobenzoic acid derivative to its acyl chloride, followed by reaction with pyrrolidine. A common starting material is 4-nitrobenzoic acid to protect the amine functionality.
Experimental Protocol:
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Acyl Chloride Formation: In a fume hood, reflux 4-nitrobenzoic acid (1 equivalent) with thionyl chloride (SOCl₂) (excess) for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-nitrobenzoyl chloride.
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Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve pyrrolidine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in DCM. Cool the amine solution in an ice bath and add the acyl chloride solution dropwise.
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Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
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Work-up and Purification of Intermediate: Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-(4-nitrobenzoyl)pyrrolidine. Purify by recrystallization or column chromatography.
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Nitro Group Reduction: Dissolve the purified N-(4-nitrobenzoyl)pyrrolidine in a suitable solvent like ethanol or ethyl acetate. Add a catalyst such as palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
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Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate to obtain 4-(Pyrrolidin-1-ylcarbonyl)aniline. Further purification can be achieved by recrystallization.
Logical Workflow for Method 2
Caption: Two-step synthesis via an acyl chloride intermediate and subsequent reduction.
Analytical Characterization
The identity and purity of 4-(Pyrrolidin-1-ylcarbonyl)aniline are typically confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used for purity analysis.
Experimental Protocol:
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Column: C18, 5 µm, 4.6 x 150 mm.
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation.
Expected Spectral Data (Predicted):
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¹H NMR (in CDCl₃):
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Aromatic protons of the aniline ring will appear as two doublets in the range of δ 6.6-7.5 ppm.
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The protons of the pyrrolidine ring will show multiplets around δ 1.8-2.0 ppm and δ 3.4-3.6 ppm.
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The amine (-NH₂) protons will give a broad singlet, the chemical shift of which is concentration-dependent.
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¹³C NMR (in CDCl₃):
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The carbonyl carbon will appear around δ 168-172 ppm.
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Aromatic carbons will be observed in the region of δ 114-150 ppm.
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The aliphatic carbons of the pyrrolidine ring will be in the range of δ 24-26 ppm and δ 46-49 ppm.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Data:
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Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 190. The fragmentation pattern would likely show a prominent peak at m/z 120, corresponding to the loss of the pyrrolidine moiety.[1]
Reactivity and Applications
4-(Pyrrolidin-1-ylcarbonyl)aniline possesses two primary reactive sites: the aromatic amine group and the amide linkage. The aniline nitrogen is nucleophilic and can undergo reactions such as alkylation, acylation, and diazotization. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Due to its bifunctional nature, this compound is a valuable intermediate in the synthesis of various biologically active molecules, including potential drug candidates. The pyrrolidine moiety is a common scaffold in medicinal chemistry, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]
Safety Information
Based on available data, 4-(Pyrrolidin-1-ylcarbonyl)aniline should be handled with care. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302, H312, H315, H319, H332, H335[1]
